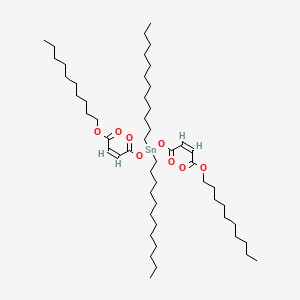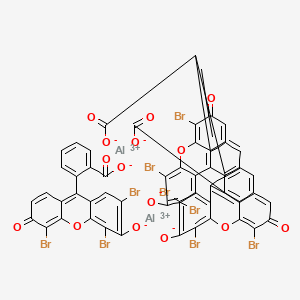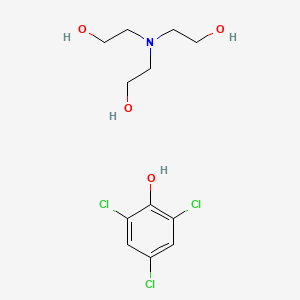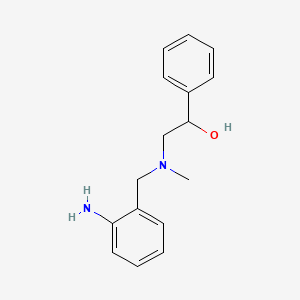
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-morpholinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-morpholinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- is a complex organic compound with a unique structure that combines purine, oxadiazole, and morpholine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-morpholinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- typically involves multiple steps. The process begins with the preparation of the purine core, followed by the introduction of the oxadiazole and morpholine groups. Common reagents used in these reactions include dimethylformamide (DMF), phosphorus oxychloride (POCl3), and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-morpholinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the purine or oxadiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated reagents in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-morpholinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-morpholinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-phenylethyl)-: Similar structure but with a phenylethyl group instead of the oxadiazole-morpholine moiety.
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-morpholinylethyl)-: Contains a morpholine group but lacks the oxadiazole ring.
Uniqueness
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(4-morpholinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of both oxadiazole and morpholine groups enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
88339-19-9 |
|---|---|
Fórmula molecular |
C16H21N7O4 |
Peso molecular |
375.38 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-[[5-(2-morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]methyl]purine-2,6-dione |
InChI |
InChI=1S/C16H21N7O4/c1-20-14-13(15(24)21(2)16(20)25)23(10-17-14)9-11-18-12(27-19-11)3-4-22-5-7-26-8-6-22/h10H,3-9H2,1-2H3 |
Clave InChI |
GIRGERVDJKCEEK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=NOC(=N3)CCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


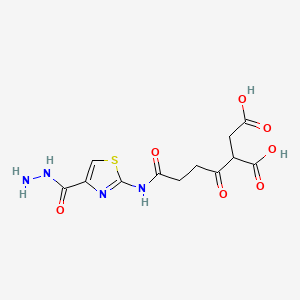


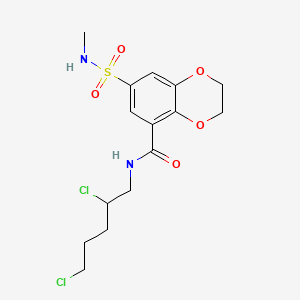

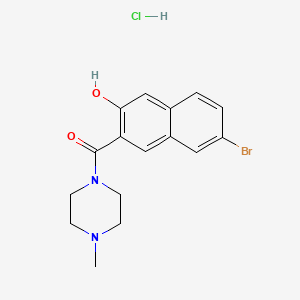
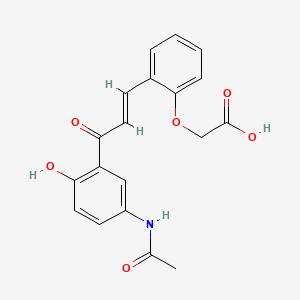
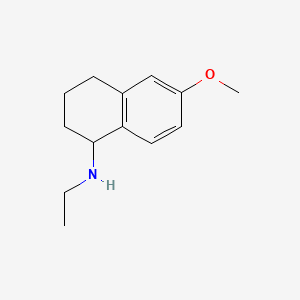
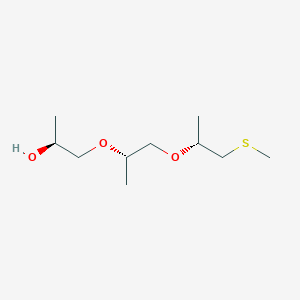
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
